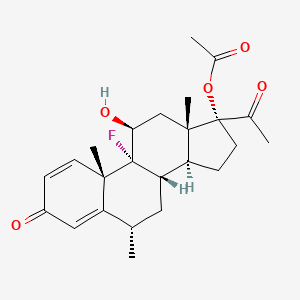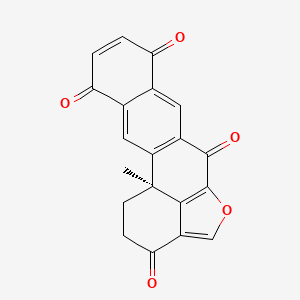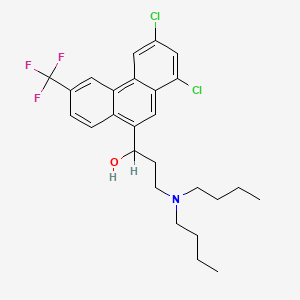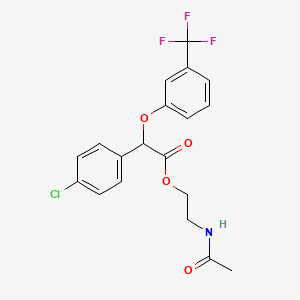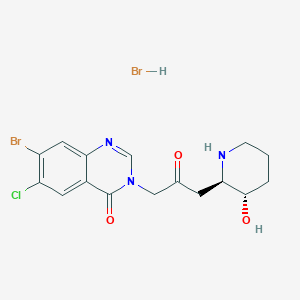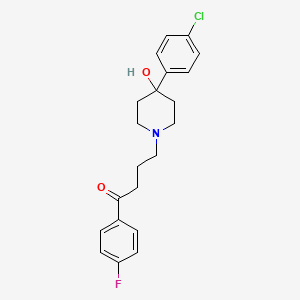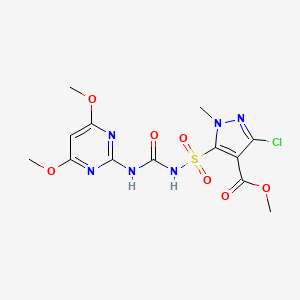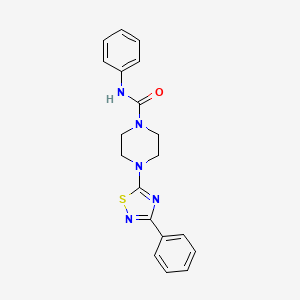
JNJ-1661010
Descripción general
Descripción
JNJ-1661010 es un inhibidor potente y selectivo de la hidrolasa de amida de ácido graso (FAAH), una enzima involucrada en la degradación de endocanabinoides como la anandamida. Este compuesto fue desarrollado inicialmente por Johnson & Johnson Pharmaceutical Research & Development LLC para posibles aplicaciones terapéuticas en el tratamiento del dolor y otras enfermedades del sistema nervioso .
Aplicaciones Científicas De Investigación
JNJ-1661010 tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como herramienta para estudiar el papel de FAAH en el metabolismo de los endocanabinoides y otros lípidos bioactivos.
Biología: this compound se utiliza para investigar los roles fisiológicos y patológicos de FAAH en varios procesos biológicos, como la regulación sináptica, el dolor y la inflamación.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento del dolor y otras enfermedades del sistema nervioso al inhibir FAAH y aumentar los niveles de endocanabinoides.
Industria: This compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a FAAH .
Mecanismo De Acción
JNJ-1661010 ejerce sus efectos inhibiendo selectivamente FAAH, una enzima responsable de la hidrólisis de endocanabinoides como la anandamida. Al inhibir FAAH, this compound aumenta los niveles de endocanabinoides, que pueden modular varios procesos fisiológicos, incluyendo la percepción del dolor, la inflamación y la transmisión sináptica. El compuesto tiene una alta selectividad para FAAH-1 sobre FAAH-2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas enzimas .
Análisis Bioquímico
Biochemical Properties
JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .
Métodos De Preparación
La síntesis de JNJ-1661010 involucra varios pasos, incluyendo la formación de la estructura central y la posterior funcionalización. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones que involucran el acoplamiento de varios compuestos aromáticos y heterocíclicos.
Funcionalización: La estructura central se funcionaliza luego con grupos específicos para mejorar su actividad y selectividad como inhibidor de FAAH.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada
Análisis De Reacciones Químicas
JNJ-1661010 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden implicar la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Las reacciones de reducción implican la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: Las reacciones de sustitución implican el reemplazo de un grupo funcional por otro. .
Comparación Con Compuestos Similares
JNJ-1661010 es único en su alta selectividad para FAAH-1 sobre FAAH-2 y su capacidad para cruzar la barrera hematoencefálica. Los compuestos similares incluyen:
URB597: Otro inhibidor de FAAH con una estructura química y un perfil de selectividad diferentes.
PF-04457845: Un inhibidor altamente selectivo de FAAH con posibles aplicaciones terapéuticas en el dolor y la inflamación.
AM3506: Un inhibidor de FAAH con un mecanismo de acción y propiedades farmacocinéticas distintos .
Propiedades
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOSTKQCZEAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384599 | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681136-29-8 | |
| Record name | JNJ-1661010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-1661010 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
